molecular formula C25H28N2O4S B5732794 N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5732794
M. Wt: 452.6 g/mol
InChI Key: WJSOJQVPRQJUCU-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is an organic compound with the molecular formula C25H28N2O4S It is characterized by the presence of benzyl groups, a methoxy group, a methyl group, and a methylsulfonyl group attached to an anilino acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the anilino intermediate: The starting material, 2-methoxy-5-methylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-methoxy-5-methyl-N-methylsulfonylaniline.

    Acylation: The intermediate is then acylated with chloroacetyl chloride to form 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetyl chloride.

    N,N-dibenzylation: Finally, the acetyl chloride derivative is reacted with benzylamine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can be used.

Major Products Formed

    Oxidation: Products may include the corresponding sulfone or sulfoxide derivatives.

    Reduction: Products may include the corresponding sulfide derivative.

    Substitution: Products may include derivatives with different functional groups replacing the benzyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl groups.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors due to its structural features. The sulfonyl group may play a role in binding to these targets, while the benzyl groups may enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-2-(2-methoxy-5-methylphenyl)acetamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)propionamide: Has a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.

Uniqueness

N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both benzyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N,N-dibenzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-20-14-15-24(31-2)23(16-20)27(32(3,29)30)19-25(28)26(17-21-10-6-4-7-11-21)18-22-12-8-5-9-13-22/h4-16H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOJQVPRQJUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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